molecular formula C13H9FN2O3 B7857247 N-Phenyl-2-fluoro-5-nitrobenzamide CAS No. 1152-36-9

N-Phenyl-2-fluoro-5-nitrobenzamide

Cat. No.: B7857247
CAS No.: 1152-36-9
M. Wt: 260.22 g/mol
InChI Key: WUQYDXVENQLFIE-UHFFFAOYSA-N
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Description

N-Phenyl-2-fluoro-5-nitrobenzamide is an organic compound that belongs to the class of aromatic amides It is characterized by the presence of a phenyl group attached to the nitrogen atom of the amide, a fluorine atom at the 2-position, and a nitro group at the 5-position of the benzene ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-Phenyl-2-fluoro-5-nitrobenzamide typically involves the reaction of 2-fluoro-5-nitrobenzoic acid with aniline in the presence of a coupling agent such as carbodiimide. The reaction is carried out under mild conditions, often at room temperature, to yield the desired amide product. The general reaction scheme is as follows:

    Starting Materials: 2-fluoro-5-nitrobenzoic acid and aniline.

    Coupling Agent: Carbodiimide (e.g., N,N’-dicyclohexylcarbodiimide, DCC).

    Solvent: Common solvents include dichloromethane or dimethylformamide.

    Reaction Conditions: Room temperature, under an inert atmosphere (e.g., nitrogen or argon).

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous-flow reactors can enhance the efficiency and safety of the process, especially when handling reactive intermediates. Optimization of reaction parameters such as temperature, pressure, and reactant concentrations is crucial for maximizing yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-Phenyl-2-fluoro-5-nitrobenzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst.

    Substitution: The fluorine atom can be substituted by nucleophiles in nucleophilic aromatic substitution reactions.

    Hydrolysis: The amide bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and aniline.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) as a catalyst.

    Substitution: Nucleophiles such as amines or thiols, often in the presence of a base.

    Hydrolysis: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).

Major Products Formed

    Reduction: N-Phenyl-2-fluoro-5-aminobenzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Hydrolysis: 2-fluoro-5-nitrobenzoic acid and aniline.

Scientific Research Applications

N-Phenyl-2-fluoro-5-nitrobenzamide has several scientific research applications:

    Medicinal Chemistry: It serves as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific enzymes or receptors.

    Materials Science: The compound can be used in the development of novel materials with specific electronic or optical properties.

    Biological Studies: It is used in the study of enzyme inhibition and protein-ligand interactions.

    Industrial Applications: The compound is employed in the synthesis of agrochemicals and dyes.

Mechanism of Action

The mechanism of action of N-Phenyl-2-fluoro-5-nitrobenzamide depends on its specific application. In medicinal chemistry, it may act as an inhibitor of certain enzymes by binding to their active sites. The presence of the nitro and fluoro groups can enhance its binding affinity and specificity. The molecular targets and pathways involved vary depending on the biological system being studied.

Comparison with Similar Compounds

N-Phenyl-2-fluoro-5-nitrobenzamide can be compared with other similar compounds such as:

    N-Phenyl-2-chloro-5-nitrobenzamide: Similar structure but with a chlorine atom instead of fluorine.

    N-Phenyl-2-fluoro-5-aminobenzamide: Similar structure but with an amino group instead of a nitro group.

    N-Phenyl-2-fluoro-5-methylbenzamide: Similar structure but with a methyl group instead of a nitro group.

The uniqueness of this compound lies in the combination of the nitro and fluoro substituents, which can significantly influence its chemical reactivity and biological activity.

Properties

IUPAC Name

2-fluoro-5-nitro-N-phenylbenzamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H9FN2O3/c14-12-7-6-10(16(18)19)8-11(12)13(17)15-9-4-2-1-3-5-9/h1-8H,(H,15,17)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WUQYDXVENQLFIE-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)NC(=O)C2=C(C=CC(=C2)[N+](=O)[O-])F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H9FN2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30431989
Record name N-Phenyl-2-fluoro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

260.22 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1152-36-9
Record name N-Phenyl-2-fluoro-5-nitrobenzamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30431989
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods

Procedure details

Prepared by the method of Example 15b), from 2-fluoro-5-nitrobenzoylchloride (2.23 g, 11.0 mmol) and 2-aminophenol (1.20 g, 11.0 mmol) the subtitle compound was obtained (2.89 g, 91%). 1H NMR (DMSO) δ 10.00(s, 1H), 9.75(d, 1H), 8.62(m, 1H), 8.46(m, 1H), 7.96(d, 1H), 7.67(t, 1H), 7.03(t, 1H), 6.94(d, 1H), 6.85(t, 1H).
Quantity
2.23 g
Type
reactant
Reaction Step One
Quantity
1.2 g
Type
reactant
Reaction Step One

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